N-(1-Benzylcyclopropyl)prop-2-enamide
Description
N-(1-Benzylcyclopropyl)prop-2-enamide is a synthetic organic compound characterized by a cyclopropane ring fused to a benzyl group and an acrylamide moiety. Its structure confers unique reactivity due to the strained cyclopropane ring and the conjugation of the enamide group.
Properties
IUPAC Name |
N-(1-benzylcyclopropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-12(15)14-13(8-9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGZAMSJDSWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-Benzylcyclopropyl)prop-2-enamide typically involves the reaction of benzylamine with cyclopropylcarbonyl chloride to form N-benzylcyclopropylamine. This intermediate is then reacted with acryloyl chloride to yield the final product . The reaction conditions usually require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-(1-Benzylcyclopropyl)prop-2-enamide undergoes various types of chemical reactions, including:
Scientific Research Applications
N-(1-Benzylcyclopropyl)prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Benzylcyclopropyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence () describes 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine , a compound with distinct structural and functional differences from N-(1-Benzylcyclopropyl)prop-2-enamide. Below is a comparative analysis based on available data and analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Cyclopropane vs. Benzofuran : The cyclopropane in this compound introduces steric strain, making it more reactive than the planar benzofuran in ’s compound. This difference impacts their biological interactions, with cyclopropane derivatives often acting as mechanism-based enzyme inhibitors .
Enamide vs. Amine Functionality : The enamide group in the target compound allows for conjugation and electrophilic reactivity, whereas the secondary amine in ’s compound may engage in hydrogen bonding or protonation-dependent bioactivity.
Comparisons are extrapolated from structural analogs and general cyclopropane/enamide chemistry.
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